molecular formula C20H11NO2S B5086972 2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione

2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione

Cat. No.: B5086972
M. Wt: 329.4 g/mol
InChI Key: MTBMRXGUVIVOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and material science .

Preparation Methods

The synthesis of 2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione typically involves the condensation of 2-aminothiophenol with various aldehydes under acidic or basic conditions. One common method includes the use of iodine as a catalyst in dimethylformamide (DMF) to facilitate the reaction . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and proteins, leading to changes in their structure and function . The pathways involved often include oxidative stress and apoptosis, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

2-Benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione is unique due to its specific structural features and biological activities. Similar compounds include:

Compared to these similar compounds, this compound stands out due to its unique combination of chemical reactivity and biological activity, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO2S/c22-17-13-7-3-4-8-14(13)18(23)16(17)20-21-15-10-9-11-5-1-2-6-12(11)19(15)24-20/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBMRXGUVIVOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)C4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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